molecular formula C12H19FN2 B1371049 2-{[Butyl(methyl)amino]methyl}-4-fluoroaniline CAS No. 1156225-30-7

2-{[Butyl(methyl)amino]methyl}-4-fluoroaniline

Cat. No.: B1371049
CAS No.: 1156225-30-7
M. Wt: 210.29 g/mol
InChI Key: UURBPYIZMVTAHD-UHFFFAOYSA-N
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Description

2-{[Butyl(methyl)amino]methyl}-4-fluoroaniline is an organic compound with the molecular formula C12H19FN2. It is a derivative of aniline, where the amino group is substituted with a butyl(methyl)amino group and a fluorine atom is attached to the aromatic ring.

Scientific Research Applications

2-{[Butyl(methyl)amino]methyl}-4-fluoroaniline has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[Butyl(methyl)amino]methyl}-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with butyl(methyl)amine in the presence of a suitable catalyst. The reaction conditions may include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 4-fluoroaniline and butyl(methyl)amine.

    Catalyst: Commonly used catalysts include palladium or platinum-based catalysts.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Elevated temperatures (e.g., 80-100°C) and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-{[Butyl(methyl)amino]methyl}-4-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-{[Butyl(methyl)amino]methyl}-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-{[Butyl(methyl)amino]methyl}-4-chloroaniline: Similar structure with a chlorine atom instead of fluorine.

    2-{[Butyl(methyl)amino]methyl}-4-bromoaniline: Similar structure with a bromine atom instead of fluorine.

    2-{[Butyl(methyl)amino]methyl}-4-iodoaniline: Similar structure with an iodine atom instead of fluorine.

Uniqueness

2-{[Butyl(methyl)amino]methyl}-4-fluoroaniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its halogen-substituted counterparts .

Properties

IUPAC Name

2-[[butyl(methyl)amino]methyl]-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FN2/c1-3-4-7-15(2)9-10-8-11(13)5-6-12(10)14/h5-6,8H,3-4,7,9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURBPYIZMVTAHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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